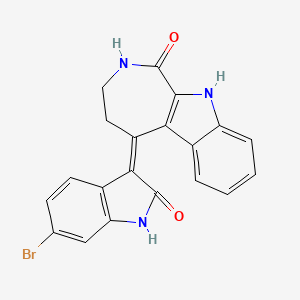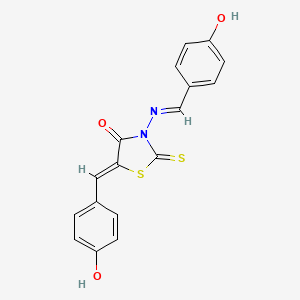
Topo I-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Topo I-IN-1 is a compound known for its inhibitory effects on topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription by relieving torsional strain in the DNA helix. Topoisomerase I inhibitors are significant in cancer research and treatment due to their ability to interfere with DNA replication in rapidly dividing cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Topo I-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This step involves the creation of the central scaffold of the molecule, often through cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Topo I-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Wissenschaftliche Forschungsanwendungen
Topo I-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the mechanisms of topoisomerase I inhibition and to develop new inhibitors with improved efficacy.
Biology: Employed in research to understand the role of topoisomerase I in DNA replication and transcription.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit DNA replication in rapidly dividing cells.
Industry: Utilized in the development of new drugs and in the study of drug resistance mechanisms.
Wirkmechanismus
Topo I-IN-1 exerts its effects by binding to topoisomerase I and stabilizing the enzyme-DNA complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately resulting in cell death. The molecular targets and pathways involved include:
Topoisomerase I: The primary target of this compound, which is essential for DNA replication and transcription.
DNA Damage Response Pathways: Activation of pathways that respond to DNA damage, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Topo I-IN-1 can be compared with other topoisomerase I inhibitors, such as camptothecin and its derivatives (irinotecan and topotecan). While all these compounds share a common mechanism of action, this compound may have unique properties that make it more effective or selective:
Camptothecin: A natural product that inhibits topoisomerase I but has limitations due to its poor solubility and stability.
Irinotecan and Topotecan: Derivatives of camptothecin with improved solubility and stability, widely used in cancer therapy.
This compound’s uniqueness may lie in its specific binding affinity, stability, or ability to overcome drug resistance mechanisms.
Eigenschaften
Molekularformel |
C20H14BrN3O2 |
|---|---|
Molekulargewicht |
408.2 g/mol |
IUPAC-Name |
(5Z)-5-(6-bromo-2-oxo-1H-indol-3-ylidene)-2,3,4,10-tetrahydroazepino[3,4-b]indol-1-one |
InChI |
InChI=1S/C20H14BrN3O2/c21-10-5-6-12-15(9-10)24-19(25)17(12)13-7-8-22-20(26)18-16(13)11-3-1-2-4-14(11)23-18/h1-6,9,23H,7-8H2,(H,22,26)(H,24,25)/b17-13- |
InChI-Schlüssel |
QTQHHHWJJCADPX-LGMDPLHJSA-N |
Isomerische SMILES |
C\1CNC(=O)C2=C(/C1=C\3/C4=C(C=C(C=C4)Br)NC3=O)C5=CC=CC=C5N2 |
Kanonische SMILES |
C1CNC(=O)C2=C(C1=C3C4=C(C=C(C=C4)Br)NC3=O)C5=CC=CC=C5N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)


![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)



![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)


